4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile
Description
4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative featuring a carbonitrile group at position 5 and diverse substituents at positions 2, 4, and 5. The 2-(methylsulfanyl) and 6-[(3-methylphenyl)sulfanyl] groups contribute to its electronic and steric properties, while the 4-(4-methylphenyl) substituent enhances lipophilicity.
Properties
IUPAC Name |
4-(4-methylphenyl)-6-(3-methylphenyl)sulfanyl-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3S2/c1-13-7-9-15(10-8-13)18-17(12-21)19(23-20(22-18)24-3)25-16-6-4-5-14(2)11-16/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMRHVVPXHNEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)SC3=CC=CC(=C3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile, with the CAS number 303985-03-7, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes multiple aromatic rings and sulfur-containing groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3S2, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3S2 |
| Molecular Weight | 367.49 g/mol |
| CAS Number | 303985-03-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfur atoms in the structure can form covalent bonds with thiol groups in proteins, potentially modulating enzyme activity and influencing signaling pathways. Additionally, the aromatic rings may facilitate π-π stacking interactions with other aromatic compounds, enhancing molecular recognition processes.
Biological Activities
Research on the biological activities of this compound has revealed several important effects:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, indicating its usefulness in developing new antimicrobial agents.
- Anti-inflammatory Effects : There is evidence suggesting that this compound can reduce inflammation markers in vitro, making it a candidate for further investigation in inflammatory disease models.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Thiazole Derivatives : A study focused on synthesizing N-{5-(4-Methylphenyl) diazenyl-4-phenyl-1,3-thiazole} derivatives demonstrated significant anticancer properties, providing insights into how structural modifications can enhance biological activity .
- Pyrimidine Derivatives : Research on pyrimidine derivatives has indicated that modifications at specific positions can lead to enhanced anticancer and antimicrobial activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile exhibit promising anticancer properties. A study highlighted the synthesis of derivatives that showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These derivatives were designed based on the molecular hybrid strategy, combining different pharmacophores to enhance their efficacy against tumors .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For instance, certain derivatives have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation . This underscores the potential of this compound as a lead compound for further development in cancer therapeutics.
Material Science
Polymer Chemistry
The compound's unique structure allows it to be utilized in polymer synthesis. It can serve as a building block for creating functionalized polymers with specific properties, such as enhanced thermal stability and mechanical strength. Research has shown that incorporating sulfanyl groups into polymer matrices can improve their resistance to degradation .
Nanotechnology
In nanotechnology, derivatives of this compound can be employed in the development of nanocarriers for drug delivery systems. The sulfanyl groups can facilitate interactions with biological membranes, enhancing the bioavailability of encapsulated drugs. This application is particularly relevant for targeted cancer therapies where precise delivery is crucial.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinecarbonitriles with variations in substituents exhibit distinct physicochemical and structural properties. Below is a comparative analysis of the target compound and its analogs (Table 1).
Table 1: Structural and Physicochemical Properties of Pyrimidinecarbonitrile Derivatives
Key Observations
6-Oxo derivatives (e.g., ) exhibit higher melting points (~266–300°C) due to intermolecular hydrogen bonding.
Structural Variations :
- Sulfur Bond Geometry : C–S bond lengths range from 1.76 to 1.82 Å across analogs, with angles near 100–102° (C–S–C), consistent with sp³ hybridization .
- Planarity : The pyrimidine core remains planar in all analogs, but bulky substituents (e.g., pentyl in ) introduce torsional strain, affecting molecular packing.
Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution at the pyrimidine core, similar to methods in (reflux with thiophenol in pyridine). 6-Oxo derivatives are synthesized via cyclocondensation of thioureas and β-ketonitriles .
Biological Relevance: While direct data on the target compound is unavailable, analogs like 2-amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile exhibit hydrogen-bonding networks linked to bioactivity .
Q & A
Q. What are the optimal synthetic routes for 4-(4-Methylphenyl)-6-[(3-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarbonitrile, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, analogous pyrimidine derivatives are synthesized by reacting thioureas with β-ketonitriles under reflux in ethanol or DMF, with potassium carbonate as a base . Design of Experiments (DoE) can optimize parameters like solvent polarity, temperature (80–120°C), and catalyst loading. Parallel reactions with varying equivalents of 3-methylthiophenol (1.2–2.0 eq.) and monitoring via TLC/HPLC improve yield (typically 40–65%) .
Table 1 : Synthesis Optimization Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | DMF | +15% |
| Temperature (°C) | 80–120 | 100 | +10% |
| 3-Methylthiophenol (eq) | 1.2–2.0 | 1.5 | +8% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions. For example, bond angles (e.g., C–S–C ~105°) and torsion angles (e.g., pyrimidine ring planarity) are validated .
- NMR Spectroscopy : H NMR detects aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm). C NMR identifies nitrile carbons (δ ~115 ppm) and sulfanyl-linked carbons (δ 40–50 ppm) .
- FT-IR : Confirms C≡N stretching (~2200 cm) and C–S vibrations (600–700 cm) .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer : The compound is lipophilic; use DMSO or DMF for stock solutions. For stability, avoid aqueous buffers with pH > 8, as sulfanyl groups may hydrolyze. Kinetic studies in ethanol/water (1:1) at 25°C show <5% degradation over 72 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., nitrile carbon) and HOMO-LUMO gaps (~4.5 eV) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Pyrimidine scaffolds show π-π stacking with phenylalanine residues (binding energy: −8.2 kcal/mol) .
Table 2 : Key DFT Parameters
| Property | Value | Significance |
|---|---|---|
| HOMO (eV) | -6.3 | Electrophilicity |
| LUMO (eV) | -1.8 | Nucleophilicity |
| Dipole Moment (Debye) | 3.7 | Polarity |
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from impurity profiles (>95% purity required) or assay conditions. For example:
- Case Study : Anticancer activity (IC) varies between 5–20 µM across studies. Re-evaluate using standardized MTT assays with controls for cytotoxicity (e.g., cisplatin) and validate via Western blotting for apoptosis markers (e.g., caspase-3) .
- Structural Analogues : Compare with 4-(4-Fluorophenyl)-6-methyl derivatives to assess substituent effects on activity .
Q. What strategies validate the compound’s role in catalytic or photophysical applications?
- Methodological Answer :
- Photoluminescence : Measure emission spectra (λ ~450 nm in CHCl) and quantum yield (Φ ~0.3) using a fluorimeter with quinine sulfate as a reference .
- Catalytic Screening : Test in Suzuki-Miyaura coupling using Pd(PPh). Monitor aryl bromide conversion via GC-MS (e.g., 75% yield in 6 hours) .
Data Contradiction Analysis
Q. Why do crystallographic data show variations in bond lengths for sulfanyl groups?
- Methodological Answer : C–S bond lengths range from 1.76–1.82 Å due to torsional strain from adjacent methyl groups. Compare with 2-[(4-Chlorobenzyl)sulfanyl] derivatives, where steric hindrance elongates bonds by 0.03–0.05 Å . Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., S···H contacts: 12% contribution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
